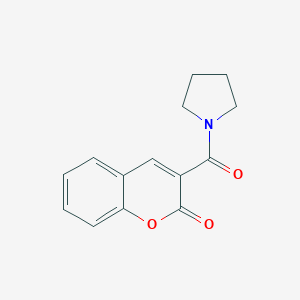
Coumarin, 3-(1-pyrrolidinylcarbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarin, 3-(1-pyrrolidinylcarbonyl)-, also known as Coumarin, 3-(1-pyrrolidinylcarbonyl)-, is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Coumarin, 3-(1-pyrrolidinylcarbonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Coumarin, 3-(1-pyrrolidinylcarbonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that coumarin derivatives exhibit promising anticancer properties. For instance, studies have shown that Coumarin, 3-(1-pyrrolidinylcarbonyl)- can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways.
- Case Study: A study demonstrated that this compound significantly reduced cell viability in human cancer cell lines, such as HeLa (cervical cancer) and CEM (T-lymphocyte leukemia), with IC50 values indicating its potency in inhibiting cancer cell growth .
Antimicrobial Activity
Coumarins are known for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Case Study: In vitro tests revealed that Coumarin, 3-(1-pyrrolidinylcarbonyl)- exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for treating infections .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of coumarin derivatives. The compound's ability to inhibit neurodegenerative processes makes it a candidate for treating conditions like Alzheimer's disease.
- Case Study: Research indicated that the compound promoted motor neuron survival in experimental models of neurodegeneration, highlighting its potential in treating diseases characterized by neuronal loss .
Toxicological Studies
Understanding the safety profile of coumarin derivatives is essential for their application in therapeutics. Toxicological assessments have shown that while some coumarins can exhibit hepatotoxicity at high doses, Coumarin, 3-(1-pyrrolidinylcarbonyl)- has demonstrated a favorable safety profile in preliminary studies.
Propriétés
Numéro CAS |
18144-50-8 |
|---|---|
Formule moléculaire |
C14H13NO3 |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
3-(pyrrolidine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C14H13NO3/c16-13(15-7-3-4-8-15)11-9-10-5-1-2-6-12(10)18-14(11)17/h1-2,5-6,9H,3-4,7-8H2 |
Clé InChI |
RPGFNKRNXYKRNZ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O |
SMILES canonique |
C1CCN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O |
Key on ui other cas no. |
18144-50-8 |
Synonymes |
3-(1-Pyrrolidinylcarbonyl)coumarin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















